Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Description
Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro core. This molecule contains a hydroxyl group at position 1 and a tert-butyl carbamate protective group at the nitrogen atom of the azaspiro system. Such spirocyclic frameworks are highly valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets, particularly in central nervous system (CNS) therapeutics and enzyme inhibition applications .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-15)7-4-6-11(14)16/h11,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKDVHQZHDWBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141184 | |
| Record name | 7-Azaspiro[4.5]decane-7-carboxylic acid, 1-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-67-9 | |
| Record name | 7-Azaspiro[4.5]decane-7-carboxylic acid, 1-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263281-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Azaspiro[4.5]decane-7-carboxylic acid, 1-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Procedure: The spirocyclic amine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is being explored for its potential therapeutic applications due to its structural similarity to known pharmacophores. Its derivatives have been investigated for:
- Antimicrobial Activity : Studies have shown that compounds with spirocyclic structures can exhibit significant antimicrobial properties. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains.
- Neuroprotective Effects : Research suggests that spirocyclic compounds can cross the blood-brain barrier, making them candidates for neuroprotective agents against neurodegenerative diseases.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various transformations, including:
- Alkylation Reactions : The tert-butyl group can be utilized in alkylation reactions to introduce other substituents onto the spirocyclic framework.
- Formation of Heterocycles : The nitrogen atom in the azaspiro structure can participate in cyclization reactions, leading to the formation of novel heterocyclic compounds with potential biological activity.
Data Tables
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth |
| Neuroprotective | Potential protective effects against neurodegeneration |
Case Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as lead compounds for antibiotic development.
Case Study 2: Neuroprotective Screening
A separate investigation focused on the neuroprotective properties of this compound using in vitro models of oxidative stress-induced neuronal damage. The study demonstrated that treatment with this compound resulted in reduced cell death and improved cell viability, indicating its potential for further development as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and specificity .
Comparison with Similar Compounds
(a) Heteroatom Substitution
(b) Functional Group Modifications
- tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate :
The addition of a second nitrogen atom (2,7-diaza) introduces a basic site, modifying pharmacokinetic profiles. This compound has a molar mass of 256.34 g/mol .
Physicochemical Properties
- Melting Points: tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k): 69–70°C tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Glassy solid (MW = 344.45 g/mol)
- Solubility and Stability :
- Compounds with hydroxyl groups (e.g., tert-butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate) exhibit higher aqueous solubility but may require protective handling due to hygroscopicity .
- tert-Butyl carbamate-protected derivatives (e.g., 20p) are typically stable as oils or solids, facilitating storage and purification .
Biological Activity
Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (CAS No. 1263281-67-9) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including available research findings, case studies, and a summary of its pharmacological properties.
- Molecular Formula: C14H25NO3
- Molecular Weight: 255.36 g/mol
- Structural Characteristics: The compound features a spirocyclic structure that contributes to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its potential as an antibacterial agent and its effects on cellular mechanisms.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against multi-drug resistant (MDR) bacterial strains. A notable study demonstrated that derivatives of similar spirocyclic compounds exhibited potent dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA replication and transcription. This inhibition led to significant antibacterial activity against strains such as Acinetobacter baumannii and Staphylococcus aureus .
Table 1: Antibacterial Activity of Spirocyclic Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | A. baumannii | 2 µg/mL |
| Similar Spirocyclic Derivative | S. aureus | 1 µg/mL |
| Another Derivative | E. coli | 4 µg/mL |
The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial DNA synthesis through topoisomerase inhibition, leading to cell death . Additionally, the compound may induce oxidative stress in bacterial cells, further contributing to its antimicrobial efficacy.
Case Studies and Research Findings
-
Cell Viability Studies:
A study involving human hepatoma cells (HepG2) assessed the cytotoxic effects of this compound under oxidative stress conditions induced by tert-butyl hydroperoxide (tBHP). The results indicated that the compound could mitigate cell death associated with oxidative damage, suggesting a protective role against apoptosis . -
In Vivo Efficacy:
In vivo experiments demonstrated that related spirocyclic compounds showed significant efficacy in reducing infection severity in mouse models infected with MDR bacteria, highlighting the therapeutic potential of this class of compounds .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Deprotection | TFA in dichloromethane | Remove Boc group | 80-90% |
| Ring Expansion | 4-methylbenzenesulfonohydrazide, KOtBu/THF, 0°C | Form spirocyclic core | 60-75% |
| Final Functionalization | LiAlH₄ or NaBH₄ (reduction) | Introduce hydroxyl group | 70-85% |
How can spectroscopic and chromatographic data resolve structural ambiguities in this spirocyclic compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the spirocyclic structure. Key signals include:
- ¹H NMR : Distinct splitting patterns for axial/equatorial protons on the spiro ring (δ 1.2–1.8 ppm for tert-butyl, δ 3.5–4.5 ppm for hydroxyl-bearing carbons) .
- ¹³C NMR : Peaks at ~170 ppm confirm the carboxylate ester, while sp³ carbons appear at 25–50 ppm .
High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ = calculated 285.34 g/mol for C₁₄H₂₃NO₅) . Purity (>95%) is assessed via HPLC using C18 columns and acetonitrile/water gradients .
What reaction mechanisms govern the compound’s participation in nucleophilic substitution or redox reactions?
Advanced
The hydroxyl and azaspiro groups enable diverse reactivity:
- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming tert-butyl 7-oxo derivatives. Side reactions (e.g., over-oxidation) are minimized by low-temperature conditions (0–5°C) .
- Reduction : LiAlH₄ selectively reduces ester groups to alcohols without disrupting the spiro ring .
- Nucleophilic Substitution : The Boc group can be replaced with amines (e.g., benzylamine) in polar aprotic solvents (DMF, 60°C), yielding secondary amides .
Mechanistic Insight : Steric hindrance from the spiro ring slows reaction kinetics, requiring longer reaction times (12–24 hrs) compared to linear analogs .
How do structural modifications (e.g., fluorination, methylene bridges) impact biological activity?
Q. Advanced
- Fluorination : Introducing fluorine at the spiro position (e.g., tert-butyl 10,10-difluoro analogs) enhances metabolic stability and binding affinity to enzymes like kinases (IC₅₀ improved by 3–5×) .
- Methylene Bridges : Adding a methylene group (e.g., tert-butyl 7-methylene derivatives) increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted studies .
Q. Table 2: Structure-Activity Relationships (SAR)
What strategies address contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Q. Advanced
- Source Validation : Cross-check compound purity (e.g., via COA from suppliers like Combi-Blocks) to rule out batch variability .
- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by protonation states or solvent effects .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (LD₅₀ data unavailable; assume acute toxicity) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
How does this compound compare to structurally related azaspiro derivatives in synthetic accessibility?
Q. Advanced
- Spiro[4.5] vs. Spiro[3.5] Systems : The 7-azaspiro[4.5] scaffold requires fewer steps (3–4 steps) than smaller rings (e.g., spiro[3.5], 5–6 steps) due to reduced ring strain .
- Yield Comparison : Spiro[4.5] derivatives typically achieve 60–75% yields vs. 40–55% for spiro[3.5] analogs .
What analytical methods detect degradation products under accelerated stability conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
